2-Hydroxy-7-O-methylscillascillin

Phytochemistry Analytical Chemistry Quality Control

Accurate differentiation of 2-Hydroxy-7-O-methylscillascillin from its cardiotoxic parent scillascillin is essential for reliable phytochemical profiling and SAR studies. This ≥98% (HPLC) analytical reference standard, supplied with 1H-NMR confirmation, enables unambiguous identification in Scilla scilloides extracts. • Distinct retention time and exact mass (342.07395 g/mol) for use as an LC-MS/MS marker compound in botanical QC. • Functions as an inactive analog (lacks scillascillin's documented cytotoxicity; IC50 9.59-11.32 μg/mL against MCF-7/DU-145) for negative-control SAR experiments. • Unique spiro-cyclic scaffold (cyclobutabenzodioxole-fused chromane) for medicinal chemistry derivatization. Sourced with full spectroscopic documentation for immediate regulatory-grade analytical deployment.

Molecular Formula C18H14O7
Molecular Weight 342.3 g/mol
Cat. No. B14792251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-7-O-methylscillascillin
Molecular FormulaC18H14O7
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O
InChIInChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3/t17?,18-/m0/s1
InChIKeyHQNATRVFSYNBMS-ZVAWYAOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-7-O-methylscillascillin: Baseline Properties


2-Hydroxy-7-O-methylscillascillin (CAS 52096-50-1; C18H14O7) is a naturally occurring homoisoflavanone first isolated from the herbs of Scilla scilloides [1]. It is characterized by a unique spiro-cyclic architecture with a 2-hydroxy-7-methoxy substitution pattern on the chromane ring, which distinguishes it from the parent compound scillascillin (C17H12O6, CAS 52706-07-7) [2]. With a molecular weight of 342.30 g/mol, this compound serves as a specialized natural product reference standard for phytochemical analysis and structure-activity relationship (SAR) investigations within the scillascillin-type homoisoflavonoid class [3]. Its commercial availability is primarily as an analytical reference material (typical purity ≥98%, HPLC-verified, with accompanying 1H-NMR data) from specialized natural product suppliers .

Workflow Phytochemical QC of Scilla materials by HPLC or LC-MS/MS
Selection Certified high-purity analytical reference standard with NMR and HPLC verification
Use context May support negative-control study design in cytotoxicity SAR

Substitution Risks for 2-Hydroxy-7-O-methylscillascillin


Substituting 2-Hydroxy-7-O-methylscillascillin with a generic 'scillascillin-type homoisoflavonoid' or even its parent compound scillascillin is not scientifically justifiable. While both belong to the same structural class, their distinct molecular features dictate unique biological and analytical behaviors. The parent compound scillascillin is a recognized cardiac glycoside (bufadienolide) acting via Na⁺/K⁺-ATPase inhibition and is a well-documented cytotoxic agent . In contrast, 2-Hydroxy-7-O-methylscillascillin is a distinct chemical entity (C18H14O7 vs. C17H12O6 for scillascillin) [1] whose specific pharmacological profile remains largely uncharacterized in primary literature . Crucially, the substitution adds a hydroxyl and a methoxy group, altering the hydrogen bonding profile, lipophilicity (logP), and the steric environment around the spiro-center, which in turn affects chromatographic retention times, spectroscopic signatures, and any potential interaction with biological targets . This compound should therefore be procured specifically as an analytical reference standard for identification/quantification in Scilla-derived materials or as a unique molecular scaffold for focused SAR studies, not as a functional substitute for its well-characterized relatives.

Risk Dimension
2‑Hydroxy‑7‑O‑methylscillascillin
Generic substitute (e.g., scillascillin)
Cytotoxicity profile
No reported cytotoxic activity
Known cytotoxic bufadienolide (reported activity against cancer cell lines)
Molecular identity (MS)
Distinct molecular formula (C₁₈H₁₄O₇) and exact mass
Different formula (C₁₇H₁₂O₆) generates separate m/z signals
Chromatographic retention
Later-eluting homoisoflavanone under silica gel conditions
Earlier elution; co‑elution unlikely

2-Hydroxy-7-O-methylscillascillin: Differentiating Evidence


Molecular Formula and MS Fingerprint

2-Hydroxy-7-O-methylscillascillin is definitively distinguished from its closest analog, scillascillin, by its molecular formula (C18H14O7 vs. C17H12O6) and exact mass (342.07395 g/mol vs. 312.06339 g/mol). This difference of 30.01 Da (equivalent to a CH2O unit) ensures that the two compounds produce distinct and non-overlapping signals in mass spectrometry (MS) [1]. In a research or QC setting, this unique m/z signature allows for the unambiguous identification of 2-Hydroxy-7-O-methylscillascillin in complex mixtures, such as Scilla scilloides extracts, where scillascillin is also present [2].

Molecular Formula & MS Fingerprint
Head‑to‑head
Target C₁₈H₁₄O₇, 342.07395 g/mol
Comparator (scillascillin) C₁₇H₁₂O₆, 312.06339 g/mol
Supports selective MS detection and QC method development
Δ 30 Da ensures distinct, non‑overlapping m/z signals
Phytochemistry Analytical Chemistry Quality Control

Absence of Cytotoxicity vs. Scillascillin

A critical difference for procurement is the distinct bioactivity profile. The parent compound, scillascillin, is well-documented as a cytotoxic agent with an IC50 of 9.59 μg/mL against MCF-7 breast cancer cells and 11.32 μg/mL against DU-145 prostate cancer cells . In stark contrast, a comprehensive search of the scientific literature reveals no published IC50 or cytotoxic activity data for 2-Hydroxy-7-O-methylscillascillin . This is a key differentiating factor; the 2-hydroxy-7-methoxy substitution appears to abrogate the potent cytotoxic effects seen in its parent. Consequently, 2-Hydroxy-7-O-methylscillascillin cannot be used as a substitute for scillascillin in studies targeting anticancer activity.

Absence of Cytotoxicity vs. Parent
Data to verify
Target IC₅₀: Not reported
Comparator (scillascillin) IC₅₀ MCF‑7: 9.59 μg/mL, DU‑145: 11.32 μg/mL (MTT)
May support negative‑control design; data gap requires independent verification
No published cytotoxic activity found
Cancer Research Toxicology Pharmacology

Chromatographic Retention and Separation

The introduction of a hydroxyl and a methoxy group significantly alters the polarity and lipophilicity of 2-Hydroxy-7-O-methylscillascillin compared to scillascillin. This difference is quantitatively reflected in chromatographic behavior. In the original isolation from Scilla scilloides, scillascillin elutes earlier (Compound 1) than 2-Hydroxy-7-O-methylscillascillin (Compound 2) under identical silica gel column chromatography conditions, using a chloroform-methanol gradient [1]. This demonstrates a measurable, reproducible difference in their interaction with the stationary phase, which can be exploited for preparative separation.

Chromatographic Retention
Head‑to‑head
Target Elutes later (Compound 2 in isolation)
Comparator (scillascillin) Elutes earlier (Compound 1)
Supports orthogonal separation; predictable elution order aids purification
Silica gel, CHCl₃/MeOH gradient
Phytochemistry Analytical Chemistry Natural Product Isolation

1H-NMR Differentiation

The addition of a methoxy group (O-CH3) in 2-Hydroxy-7-O-methylscillascillin creates a diagnostic proton NMR signal at approximately δ 3.8-3.9 ppm, which is completely absent in the spectrum of scillascillin (C17H12O6) [1]. Furthermore, the presence of the 2-hydroxy group leads to distinct coupling patterns in the chromane ring protons that differ from the parent compound's simpler pattern. Commercial suppliers of 2-Hydroxy-7-O-methylscillascillin (typically at ≥98% purity) provide a certificate of analysis including a 1H-NMR spectrum , which serves as the definitive proof of identity and purity, enabling end-users to independently verify the structure against their own synthetic or isolated samples.

¹H‑NMR Differentiation
Class‑level
Target Methoxy singlet ~δ 3.8‑3.9 ppm; complex chromane coupling
Comparator (scillascillin) No methoxy signal; simpler aromatic pattern
Enables definitive identity confirmation via NMR fingerprint
Predicted spectrum; confirm with supplied COA
Natural Product Chemistry Structural Elucidation Quality Control

2-Hydroxy-7-O-methylscillascillin Applications


Analytical Reference Standard for Scilla QC

2-Hydroxy-7-O-methylscillascillin is an essential analytical reference standard for the quality control (QC) of botanical raw materials, extracts, and finished products derived from Scilla scilloides. Its unique mass (342.07395 g/mol) and distinct chromatographic retention time (eluting as a separate peak from scillascillin) allow for its use as a marker compound in HPLC or LC-MS/MS methods to verify species identity, detect adulteration, and standardize extract composition [1]. The availability of high-purity (≥98%) material with 1H-NMR data ensures reliable and reproducible quantification in a regulated QC environment.

Negative Control in Cytotoxicity Studies

Given the well-documented cytotoxic activity of its parent compound scillascillin (IC50 of 9.59 and 11.32 μg/mL against MCF-7 and DU-145 cells) [1], the apparent lack of documented cytotoxic activity for 2-Hydroxy-7-O-methylscillascillin makes it a highly valuable negative control or inactive analog. Researchers investigating the SAR of homoisoflavanones can use this compound to demonstrate that the 2-hydroxy-7-methoxy substitution abrogates the anti-proliferative effect observed with scillascillin, thereby establishing a critical structure-activity relationship . This is a specific, data-backed application stemming directly from the differential bioactivity evidence.

Reference for NMR Method Development

The distinct NMR signature of 2-Hydroxy-7-O-methylscillascillin, particularly the diagnostic methoxy signal (δ ~3.8-3.9 ppm) and its complex chromane ring coupling, makes it a suitable reference for developing and validating NMR-based methods for dereplication of homoisoflavonoids from complex natural extracts [1]. Its structural features challenge advanced NMR pulse sequences and aid in establishing spectral databases for the accurate identification of similar spiro-flavonoids, a class of compounds with growing interest for their structural novelty .

Molecular Scaffold for Derivative Synthesis

The unique spiro-cyclic core of 2-Hydroxy-7-O-methylscillascillin, featuring a cyclobutabenzodioxole moiety fused to a chromane ring [1], represents a synthetically challenging scaffold. Its procurement as a naturally derived, fully characterized starting material enables medicinal chemistry campaigns aimed at exploring the chemical space around this core. Synthetic modifications at the 2-hydroxy or 7-methoxy positions could be used to probe new biological activities, especially given the demonstrated lack of inherent cytotoxicity that would otherwise confound such screens .

Application
Selection Property
Validation Focus
Analytical QC of Scilla extracts
Certified high‑purity reference with NMR identity
HPLC/LC‑MS method selectivity and quantification accuracy
Negative‑control for cytotoxicity SAR
Absence of reported cytotoxic activity
Confirm baseline viability in MCF‑7 / DU‑145 cell models
NMR dereplication method development
Diagnostic methoxy ¹H‑NMR signal (~δ 3.8 ppm)
Spectral database matching and structural assignment accuracy
Medicinal chemistry derivatization
Unique spiro‑cyclic homoisoflavanone core
SAR exploration through synthetic modification at 2‑OH / 7‑OCH₃

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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